molecular formula C15H18BrNO3 B1376857 Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate CAS No. 1398609-80-7

Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate

Cat. No.: B1376857
CAS No.: 1398609-80-7
M. Wt: 340.21 g/mol
InChI Key: OKUKFGKSJZBSBP-UHFFFAOYSA-N
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Description

Tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate: is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement, which includes a tert-butyl group, a bromine atom, and a spiro linkage between an azetidine and an isobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate typically involves multiple steps:

    Formation of the Isobenzofuran Core: This can be achieved through cyclization reactions involving ortho-substituted benzoic acids or their derivatives.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the isobenzofuran core.

    Bromination: The bromine atom is introduced through electrophilic bromination, often using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Spirocyclization: The spiro linkage is formed through a cyclization reaction that connects the azetidine and isobenzofuran rings.

    Tert-butyl Protection: The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the isobenzofuran moiety.

    Cyclization and Ring-Opening: The spirocyclic structure can undergo ring-opening reactions under specific conditions, leading to linear or other cyclic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound can be explored for its potential pharmacological properties. The spirocyclic structure is often associated with bioactivity, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,1’-isobenzofuran]: Similar spiro linkage but with a cyclopropane ring.

    Tert-butyl 5’-chloro-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate: Lacks the tert-butyl group.

Uniqueness

Tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate is unique due to the combination of its spirocyclic structure, bromine atom, and tert-butyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 6-bromospiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(18)17-8-15(9-17)12-5-4-11(16)6-10(12)7-19-15/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUKFGKSJZBSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398609-80-7
Record name tert-Butyl 5'-bromo-3'h-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-bromo-2-(chloromethyl)-1-iodobenzene (500 g, 1.509 moles) was dissolved in tetrahydrofuran (3750 mL) and cooled to −20° C. i-PrMgCl-LiCl (1.3M solution in THF) (1275 ml, 1.66 moles) was added at less than −15° C. The reaction mixture was cooled to −20° C. 3-Oxo-azetidine-1-carboxylic acid, tert-butyl ester (310 g, 1.81 moles), as a solution in tetrahydrofuran (750 mL), was added. The reaction was warmed to room temperature over 90 minutes, and then stirred overnight. 1M Aqueous citric acid solution (2 L) was added, followed by tert-butylmethylether (2 L). The mixture was shaken. The organic phase was separated, dried over anhydrous magnesium sulphate, filtered and evaporated to dryness to give an orange oil. The oil was dissolved in EtOH (2.5 L) and the solution diluted with water (1 L). The mixture stood at room temperature, overnight. The resulting crystals of tert-butyl 5′-bromo-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-carboxylate were filtered under reduced pressure and dried under vacuum at 50° C., giving 290 g. 1H NMR (CDCl3) δ ppm: 1.49 (9H, s), 4.15 (2H, d), 4.34 (2H, d), 5.11 (2H, s), 7.38 (2H, m), 7.56 (1H, d).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
3750 mL
Type
solvent
Reaction Step One
Quantity
1275 mL
Type
reactant
Reaction Step Two
Quantity
310 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
2 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-(chloromethyl)-1-iodobenzene (2.0 g, 6.04 mmol, 1 eq) in THF (16 mL), isopropylmagnesium chloride lithium chloride complex (5.11 mL, 1.3M in THF, 1.1 eq) was added over about 5 min while the internal temperature didn't exceed −15° C. Reaction is stirred at −15° C. for 30 min. Then a solution of 1-Boc-3-azetidinone (1.24 g, 1.2 eq) in THF (4 mL) was added dropwise; internal temperature at −30° C. The reaction is stirred at room temperature overnight. Reaction was quenched with a solution of citric acid (14 mL of 1M). This was extracted with MTBE and organic layer was washed with aqueous NaHCO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude yellow oil is submitted to silica gel column chromatography (0 to 50% ethyl acetate in heptane). 1.6 g of tert-butyl 5′-bromo-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-carboxylate was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.11 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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